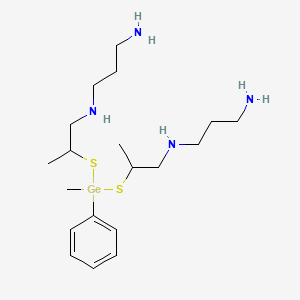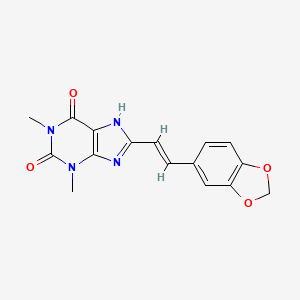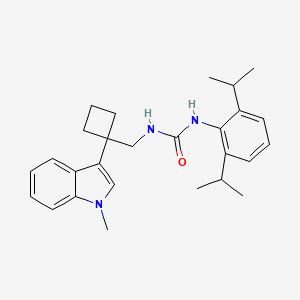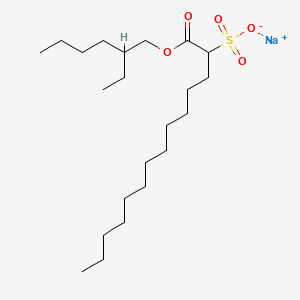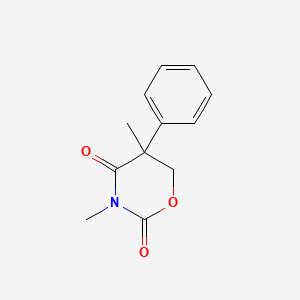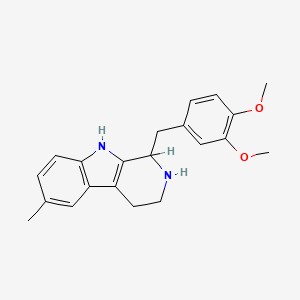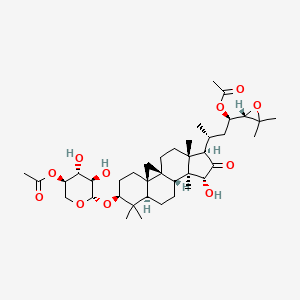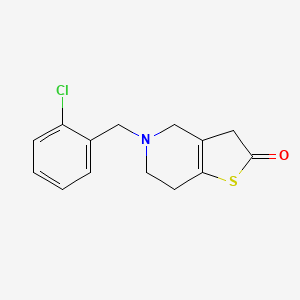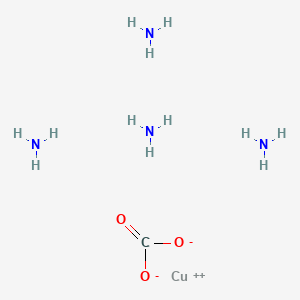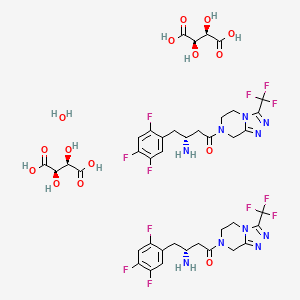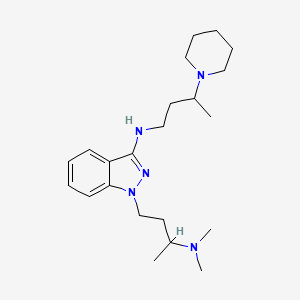
1-(3-Dimethylaminobutyl)-3-(3-piperidinobutylamino)indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Dimethylaminobutyl)-3-(3-piperidinobutylamino)indazole is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Dimethylaminobutyl)-3-(3-piperidinobutylamino)indazole typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Dimethylaminobutyl)-3-(3-piperidinobutylamino)indazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-(3-Dimethylaminobutyl)-3-(3-piperidinobutylamino)indazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Dimethylaminopropyl)-3-(3-piperidinopropylamino)indazole
- 1-(3-Dimethylaminobutyl)-3-(3-morpholinobutylamino)indazole
Uniqueness
1-(3-Dimethylaminobutyl)-3-(3-piperidinobutylamino)indazole is unique due to its specific structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of both dimethylaminobutyl and piperidinobutylamino groups may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
88837-08-5 |
|---|---|
Molecular Formula |
C22H37N5 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
1-[3-(dimethylamino)butyl]-N-(3-piperidin-1-ylbutyl)indazol-3-amine |
InChI |
InChI=1S/C22H37N5/c1-18(25(3)4)13-17-27-21-11-7-6-10-20(21)22(24-27)23-14-12-19(2)26-15-8-5-9-16-26/h6-7,10-11,18-19H,5,8-9,12-17H2,1-4H3,(H,23,24) |
InChI Key |
CBLBFCHUSBPVJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC1=NN(C2=CC=CC=C21)CCC(C)N(C)C)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
